5-(3-Bromophenyl)-3-methylisoxazole
Overview
Description
5-(3-Bromophenyl)-3-methylisoxazole (5-BPMI) is an organic compound with a unique aromatic structure. It is an aromatic heterocyclic compound containing a five-membered ring with three carbon atoms and two nitrogen atoms. 5-BPMI is a colorless solid with a melting point of 140 °C and is soluble in polar organic solvents such as dimethylsulfoxide (DMSO). 5-BPMI has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand for the detection of proteins, and as a catalyst for the synthesis of organic compounds.
Scientific Research Applications
Electochemically Induced Multicomponent Transformations
One study detailed the electrochemically induced multicomponent transformation involving 5-(3-Bromophenyl)-3-methylisoxazole derivatives, leading to new compounds with potential for biomedical applications, particularly in regulating inflammatory diseases. This research highlights the compound's utility in synthesizing biologically active molecules through novel methodologies (Ryzhkova, Ryzhkov, & Elinson, 2020).
Spectral and Crystal Structure Analysis
Another study utilized 5-(3-Bromophenyl)-3-methylisoxazole to conduct spectral studies, crystal structure analysis, molecular docking, and Hirshfeld surface analysis. This research not only elucidated the structural aspects of such compounds but also explored their potential interactions with biological targets, demonstrating their relevance in the development of new therapeutic agents (Sreenatha et al., 2017).
Controlled-Release Formulations
Research into controlled-release formulations based on derivatives of 5-(3-Bromophenyl)-3-methylisoxazole has shown promise for agricultural applications, particularly in fungicidal uses. These studies provide insight into the compound's potential in creating more efficient and targeted delivery mechanisms for agricultural chemicals (Tai, Liu, Yongjia, & Si, 2002).
Synthetic Applications and Biological Activities
Further, there have been synthetic studies aimed at creating novel isoxazole derivatives with significant biological activities. These research efforts focus on synthesizing and characterizing new molecules with potential applications in drug discovery, especially targeting microbial infections and other diseases. For example, novel synthetic pathways have been developed for creating isoxazole derivatives with antimicrobial properties, showcasing the versatility of 5-(3-Bromophenyl)-3-methylisoxazole as a building block in medicinal chemistry (Dhuda, Kapadiya, Ladwa, & Modha, 2021).
properties
IUPAC Name |
5-(3-bromophenyl)-3-methyl-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7-5-10(13-12-7)8-3-2-4-9(11)6-8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOJLABPPULYQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromophenyl)-3-methylisoxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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